Moexipril Methyl Benzyl Ester Maleate
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Overview
Description
Moexipril Methyl Benzyl Ester Maleate is a biochemical compound with the molecular formula C37H42N2O11 and a molecular weight of 690.74. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moexipril Methyl Benzyl Ester Maleate involves several steps, starting from the precursor moexipril. The esterification process typically involves the reaction of moexipril with methyl benzyl alcohol in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as distillation and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Moexipril Methyl Benzyl Ester Maleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield moexipril and methyl benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methyl benzyl ester with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reaction conditions typically involving refluxing at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Moexipril and methyl benzyl alcohol.
Oxidation: Benzaldehyde derivatives.
Substitution: Various substituted ester derivatives depending on the nucleophile used.
Scientific Research Applications
Moexipril Methyl Benzyl Ester Maleate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Investigated for its potential as a prodrug in the treatment of hypertension and cardiovascular diseases.
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
Moexipril Methyl Benzyl Ester Maleate acts as a prodrug for moexiprilat, an active angiotensin-converting enzyme inhibitor. The mechanism involves the inhibition of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, the compound helps relax blood vessels, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Enalapril Maleate
- Lisinopril Dihydrate
- Ramipril
Uniqueness
Moexipril Methyl Benzyl Ester Maleate is unique due to its specific esterification, which may offer distinct pharmacokinetic properties compared to other angiotensin-converting enzyme inhibitors. Its methyl benzyl ester group can influence its absorption, distribution, metabolism, and excretion profiles, potentially leading to different therapeutic outcomes .
Properties
CAS No. |
1356019-99-2 |
---|---|
Molecular Formula |
C37H42N2O11 |
Molecular Weight |
690.7 g/mol |
IUPAC Name |
benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C33H38N2O7.C4H4O4/c1-22(34-27(32(37)41-4)16-15-23-11-7-5-8-12-23)31(36)35-20-26-19-30(40-3)29(39-2)18-25(26)17-28(35)33(38)42-21-24-13-9-6-10-14-24;5-3(6)1-2-4(7)8/h5-14,18-19,22,27-28,34H,15-17,20-21H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-,27-,28-;/m0./s1 |
InChI Key |
YJYOSPZJTWQPTJ-AZUKLTGISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)OCC3=CC=CC=C3)OC)OC)N[C@@H](CCC4=CC=CC=C4)C(=O)OC.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)OCC3=CC=CC=C3)OC)OC)NC(CCC4=CC=CC=C4)C(=O)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
[3S-[2-(S),3S]]-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-[[1-(methoxycarbonyl)_x000B_-3-phenylpropyl]amino]-1-oxopropyl]-3-isoquinolinecarboxylic Acid Benzyl Ester Maleate |
Origin of Product |
United States |
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